molecular formula C20H18N2O3 B11390671 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione CAS No. 4574-80-5

1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B11390671
CAS No.: 4574-80-5
M. Wt: 334.4 g/mol
InChI Key: UXCBNOJMNOBZMP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a complex structure combining a methoxyphenyl group, an indole moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Attachment of the Indole Moiety: The indole group can be introduced via a condensation reaction with a suitable indole derivative.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions to attach the methoxyphenyl group to the pyrrolidine-2,5-dione core.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)propane-2,5-dione
  • 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)butane-2,5-dione

Uniqueness: 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the pyrrolidine-2,5-dione core may confer different pharmacokinetic properties or binding affinities compared to compounds with a propane or butane backbone.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

4574-80-5

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18N2O3/c1-21-12-17(15-8-3-4-9-18(15)21)16-11-19(23)22(20(16)24)13-6-5-7-14(10-13)25-2/h3-10,12,16H,11H2,1-2H3

InChI Key

UXCBNOJMNOBZMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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